Dicyclohexyl 2-methylidenebutanedioate
Description
Dicyclohexyl 2-methylidenebutanedioate is an organic ester compound featuring two cyclohexyl ester groups attached to a 2-methylidenebutanedioate backbone. The molecule’s structure includes a conjugated system due to the methylidene (CH₂=) group at the C2 position of the butanedioate (succinate) framework. The cyclohexyl groups confer steric bulk and lipophilicity, influencing solubility in nonpolar solvents and thermal stability.
Properties
IUPAC Name |
dicyclohexyl 2-methylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-13(17(19)21-15-10-6-3-7-11-15)12-16(18)20-14-8-4-2-5-9-14/h14-15H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHMGSFDHKDJSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)OC1CCCCC1)C(=O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57086-49-4 | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dicyclohexyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57086-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20620704 | |
| Record name | Dicyclohexyl 2-methylidenebutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15700-62-6 | |
| Record name | Dicyclohexyl 2-methylidenebutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl 2-methylidenebutanedioate can be synthesized through esterification reactions involving methylene-succinic acid and cyclohexanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl 2-methylidenebutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dicyclohexyl 2-methylidenebutanedioate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: The compound can be utilized in biochemical studies to investigate enzyme-catalyzed reactions involving ester substrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of dicyclohexyl 2-methylidenebutanedioate involves its reactivity as an ester. The compound can undergo hydrolysis to release methylene-succinic acid and cyclohexanol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Dicyclohexyl Compounds
The following table and analysis compare Dicyclohexyl 2-methylidenebutanedioate with structurally or functionally related compounds, drawing insights from the evidence provided:
Key Comparative Insights:
Reactivity: The methylidene group in this compound distinguishes it from saturated esters like dicyclohexyl methylphosphonate. Compared to DCC (a carbodiimide), the target compound lacks electrophilic activation sites but may exhibit radical or addition reactivity due to its double bond.
Applications: Unlike dicyclohexyl phthalate, which is widely used as a plasticizer, this compound’s unsaturated structure suggests niche roles in synthesizing cross-linked polymers or as a dienophile in organic synthesis . Dicyclohexylamine’s amine functionality enables acid-base chemistry, whereas the target compound’s ester groups limit it to nucleophilic acyl substitution or transesterification reactions.
Environmental and Synthetic Challenges: Similar to other dicyclohexyl esters (e.g., phthalate), the target compound’s persistence in ecosystems may raise ecological concerns, necessitating studies on biodegradability . Synthesis challenges, such as controlling stereochemistry during esterification or preventing premature polymerization of the methylidene group, parallel the crystallization and purification issues noted for dicyclohexyl compounds generally .
Research Findings and Gaps
- Thermal Stability: Cyclohexyl esters typically exhibit higher thermal stability than linear alkyl analogs.
- Solubility: The compound’s lipophilicity (due to cyclohexyl groups) likely limits aqueous solubility but enhances compatibility with nonpolar matrices, akin to dicyclohexyl phthalate’s behavior in PVC blends .
Unresolved Questions:
- How does the methylidene group influence the compound’s glass transition temperature ($T_g$) in polymer applications?
- What catalytic systems optimize its esterification or polymerization without side reactions?
Biological Activity
Dicyclohexyl 2-methylidenebutanedioate, a compound with the molecular formula , is a diester derivative of 2-methylidenebutanedioic acid. This compound has garnered attention in various fields due to its potential biological activities and applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
This compound is characterized by its unique structure, which influences its reactivity and interactions with biological systems. The compound is classified as a synthetic organic compound and has been investigated for its pharmacological properties. Its IUPAC name is dimethyl 2-methylidenebutanedioate, and it is recognized under various synonyms, including dimethyl itaconate.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its effects on cellular metabolism, inflammation, and potential therapeutic applications. Here are some key areas of focus:
- Metabolic Regulation : this compound has been shown to influence metabolic pathways in cells, particularly in macrophages. It acts as an immunoregulatory metabolite that can modulate metabolic switching during inflammatory responses .
- Anti-inflammatory Effects : Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-12 while not affecting TNF production. This selective inhibition suggests a potential role in managing inflammatory diseases .
- Electrophilic Stress Response : The compound promotes an electrophilic stress response, which is crucial for cellular protection against oxidative damage. This involves the activation of the Nrf2 pathway, a key regulator of antioxidant defenses .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Inhibition of Cytokine Production
In a study examining the effects of this compound on macrophages, researchers found that treatment with the compound led to a significant reduction in IL-6 and IL-12 levels upon stimulation with Toll-like receptors. This suggests its potential use as an anti-inflammatory agent in therapeutic contexts.
Case Study 2: Nrf2 Activation
Another investigation focused on the electrophilic stress response induced by this compound demonstrated that it effectively promotes the nuclear translocation of Nrf2 in response to oxidative stress. This activation enhances cellular defenses against damage caused by reactive oxygen species, indicating its utility in protecting cells from oxidative stress-related diseases.
Research Findings
Recent studies have highlighted various mechanisms through which this compound exerts its biological effects:
- Mechanism of Action : The compound's ability to modulate gene expression related to inflammation and oxidative stress positions it as a candidate for further research into chronic inflammatory conditions.
- Therapeutic Potential : Given its selective inhibition of certain cytokines and activation of protective pathways, there is potential for developing therapeutic agents based on this compound for conditions such as autoimmune diseases or chronic inflammatory disorders.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
